

# 1H NMR and 13C NMR spectra of 6-Methylpyridazin-3(2H)-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Methylpyridazin-3(2H)-one

Cat. No.: B048525

[Get Quote](#)

An In-depth Technical Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Spectra of **6-Methylpyridazin-3(2H)-one**

## Authored by: Gemini, Senior Application Scientist Introduction

**6-Methylpyridazin-3(2H)-one** is a heterocyclic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities.<sup>[1]</sup> Accurate structural elucidation is the cornerstone of chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the structure of organic molecules in solution. This guide provides an in-depth analysis of the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **6-Methylpyridazin-3(2H)-one**. As a self-validating system, this document explains the causality behind spectral features, grounding the interpretation in the fundamental principles of NMR and supporting data from authoritative sources.

The pyridazinone ring can exist in tautomeric forms, primarily the lactam [3(2H)-one] and lactim [3-ol] forms. For **6-methylpyridazin-3(2H)-one**, the lactam form is predominantly observed in solution, and the following analysis is based on this major tautomer.

## Molecular Structure and NMR Prediction

The structure of **6-Methylpyridazin-3(2H)-one** ( $C_5H_6N_2O$ ) contains a pyridazinone ring with a methyl group at the C-6 position.<sup>[2]</sup> The molecule has a plane of symmetry that renders the

protons within the methyl group chemically equivalent. However, all other protons and carbons in the heterocyclic ring are chemically distinct.

- $^1\text{H}$  NMR: We anticipate four unique signals: one for the N-H proton, two for the vinyl protons (H-4 and H-5), and one for the methyl ( $\text{CH}_3$ ) protons.
- $^{13}\text{C}$  NMR: We anticipate five distinct signals: one for the carbonyl carbon (C-3), three for the  $\text{sp}^2$  carbons of the ring (C-4, C-5, C-6), and one for the methyl carbon.

Below is a visualization of the molecular structure with standardized numbering for NMR assignment purposes.

Caption: Molecular structure of **6-Methylpyridazin-3(2H)-one** with atom numbering.

## Part 1: $^1\text{H}$ NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information through chemical shifts, integration, and spin-spin coupling, allowing for the precise assignment of each proton in the molecule.

## Causality of Chemical Shifts and Multiplicity

- Vinyl Protons (H-4, H-5): These protons are attached to  $\text{sp}^2$ -hybridized carbons in a heterocyclic ring. Their signals appear in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effect of the  $\pi$ -electron system. They are adjacent to each other, resulting in spin-spin coupling. Consequently, the signal for H-4 is split into a doublet by H-5, and reciprocally, H-5 is split into a doublet by H-4. The magnitude of this splitting, the coupling constant ( $J$ ), is characteristic of their ortho relationship.[3]
- Methyl Protons ( $-\text{CH}_3$ ): The protons of the methyl group are attached to an  $\text{sp}^2$  carbon of the ring. They are relatively shielded compared to the vinyl protons and thus appear more upfield. Since there are no protons on the adjacent C-6 or N-1 atoms, the signal is not split and appears as a sharp singlet.
- Amide Proton (N-H): The proton attached to the nitrogen atom is part of an amide-like functional group. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to its involvement in hydrogen bonding. It typically appears as a broad

singlet because of rapid chemical exchange and quadrupole broadening from the adjacent nitrogen atom.

## <sup>1</sup>H NMR Data Summary

The following table summarizes the experimental <sup>1</sup>H NMR data for **6-Methylpyridazin-3(2H)-one**. The data is a consensus from spectroscopic studies on pyridazinone derivatives.[4][5]

Assignment	Chemical Shift ( $\delta$ ) ppm (DMSO-d <sub>6</sub> )	Multiplicity	Coupling Constant (J) Hz	Integration
N-H	~12.9	Broad Singlet	-	1H
H-5	~7.6	Doublet (d)	~9.5	1H
H-4	~6.9	Doublet (d)	~9.5	1H
-CH <sub>3</sub>	~2.2	Singlet (s)	-	3H

## Part 2: <sup>13</sup>C NMR Spectral Analysis

The <sup>13</sup>C NMR spectrum, typically acquired with proton decoupling, shows a single line for each chemically unique carbon atom. The chemical shift of each carbon is highly sensitive to its electronic environment.

## Causality of Chemical Shifts

- Carbonyl Carbon (C-3): The C-3 carbon is double-bonded to a highly electronegative oxygen atom. This creates a strong deshielding effect, causing its signal to appear at the furthest downfield position, typically in the 160-180 ppm range for amides and related structures.[6]
- Ring sp<sup>2</sup> Carbons (C-4, C-5, C-6): These carbons are part of the aromatic-like system and resonate in the 120-150 ppm region.[7] Their precise chemical shifts are influenced by their position relative to the nitrogen atoms and the methyl substituent. C-6, being attached to both a nitrogen and the methyl group, and C-4, adjacent to the carbonyl, are typically found further downfield than C-5.

- Methyl Carbon (-CH<sub>3</sub>): As an sp<sup>3</sup>-hybridized carbon, the methyl group is highly shielded and its signal appears in the far upfield region of the spectrum.

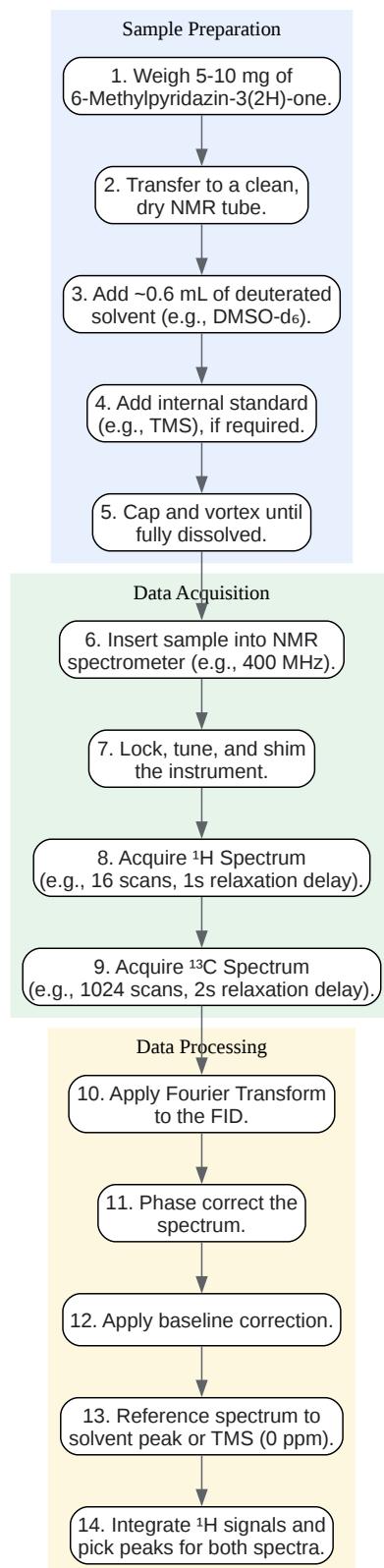
## <sup>13</sup>C NMR Data Summary

The table below presents assigned <sup>13</sup>C NMR chemical shifts for **6-Methylpyridazin-3(2H)-one**, based on comprehensive spectral analysis of pyridazinones.[8][9]

Assignment	Chemical Shift (δ) ppm (DMSO-d <sub>6</sub> )
C-3 (C=O)	~160.5
C-6	~145.0
C-5	~135.0
C-4	~130.0
-CH <sub>3</sub>	~20.5

## Part 3: Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following methodology represents a field-proven approach for the analysis of heterocyclic compounds like **6-Methylpyridazin-3(2H)-one**.



[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation, acquisition, and data processing.

Justification for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is an excellent choice for this compound. Its high polarity readily dissolves the polar pyridazinone structure, and importantly, it slows down the rate of N-H proton exchange, often allowing the N-H proton to be observed as a distinct, albeit broad, signal.[\[10\]](#)

## Conclusion

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **6-Methylpyridazin-3(2H)-one** are fully consistent with its proposed chemical structure. The chemical shifts, coupling patterns, and signal integrations provide an unambiguous fingerprint of the molecule. The downfield doublets in the <sup>1</sup>H spectrum confirm the presence and connectivity of the adjacent vinyl protons, while the upfield singlet is characteristic of the C-6 methyl group. In the <sup>13</sup>C spectrum, the five distinct signals, including the highly deshielded carbonyl carbon, correspond perfectly to the five unique carbon environments in the molecule. This comprehensive guide serves as an authoritative reference for researchers working with this important class of heterocyclic compounds.

## References

- Katritzky, A. R., et al. (2010). <sup>1</sup>H, <sup>13</sup>C, and <sup>15</sup>N NMR spectra of some pyridazine derivatives. *Magnetic Resonance in Chemistry*, 48(5), 397-402. [\[Link\]](#)
- McNab, H. (1983). An analysis of the <sup>13</sup>C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. *Journal of the Chemical Society, Perkin Transactions 1*, 1203-1207. [\[Link\]](#)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83346, **6-methylpyridazin-3(2H)-one**. [\[Link\]](#)
- Al-Ghorbani, M., et al. (2022).
- Besada, P., et al. (2011). Synthesis and complete assignment of the <sup>1</sup>H and <sup>13</sup>C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. *Magnetic Resonance in Chemistry*, 49(7), 437-442. [\[Link\]](#)
- Gouda, M. A., et al. (2015). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 31(sup2), 110-117. [\[Link\]](#)
- Gouda, M. A., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
- Semantic Scholar (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
- Zaoui, A., et al. (2023). 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihdropyridazin-1-yl]-N-(4-fluorophenyl)acetamide.
- SpectraBase (n.d.). 6-methyl-2-(p-methylbenzyl)-3(2H)-pyridazinone. [\[Link\]](#)

- ResearchGate (n.d.).
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. *NMR in Biomedicine*, 13(3), 129-153. [\[Link\]](#)
- Oregon State University (n.d.). <sup>13</sup>C NMR Chemical Shifts. [\[Link\]](#)
- University of Wisconsin (n.d.). <sup>13</sup>C NMR Chemical Shifts. [\[Link\]](#)
- <sup>13</sup>C NMR Chemical Shift Table. [\[Link\]](#)
- Tsvetkova, D. N., et al. (2020). A Complete <sup>1</sup>H and <sup>13</sup>C NMR Data Assignment for Three 3-[Substituted methyldene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. *Molbank*, 2020(3), M1143. [\[Link\]](#)
- ResearchGate (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. [\[Link\]](#)
- Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. *Molecules*, 24(18), 3396. [\[Link\]](#)
- Pretsch, E., et al. (2009). *Structure Determination of Organic Compounds*. Springer. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihdropyridazin-1-yl]-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Methyl-3(2H)-pyridazinone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and complete assignment of the <sup>1</sup>H and <sup>13</sup>C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. <sup>1</sup>H, <sup>13</sup>C, and <sup>15</sup>N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An analysis of the  $^{13}\text{C}$  n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- To cite this document: BenchChem. [ $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra of 6-Methylpyridazin-3(2H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048525#1h-nmr-and-13c-nmr-spectra-of-6-methylpyridazin-3-2h-one]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)